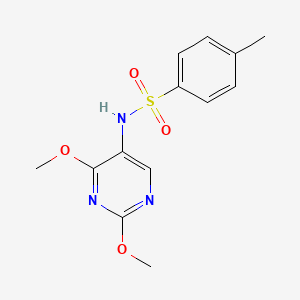
N-(3-chloro-2-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a dihydropyridine derivative, which is a class of compounds that are widely used in medicinal chemistry. They have a wide range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and antitumor agents .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. This involves the condensation of two equivalents of a β-keto ester or a β-diketone (for the 2-oxo-1,2-dihydropyridine-3-carboxamide part) with an aldehyde (for the 1-(2-methylbenzyl) part) and ammonia or an ammonium salt .Molecular Structure Analysis
The compound contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, one double bond, and an additional carbonyl group. The presence of the nitrogen and the carbonyl group in the ring gives the compound certain chemical properties, such as the ability to act as a hydrogen bond acceptor .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound could undergo a variety of chemical reactions. For example, it could be reduced to a 1,4-dihydropyridine, or it could be oxidized to a pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the presence of any chiral centers .Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound and its derivatives are primarily studied for their synthesis and structural characterization. Research has focused on understanding the properties of these compounds, including their polymorphism, crystal structures, and vibrational frequencies through experimental techniques and computational methods like density functional theory (DFT). For instance, Özdemir et al. (2012) explored the concomitant polymorphism of a pyridine-2,6-dicarboxamide derivative, highlighting the role of intermolecular hydrogen bonding interactions in defining polymorphic forms (Özdemir et al., 2012).
Polymer Science
Significant work has been done in the field of polymer science, particularly in synthesizing aromatic polyamides and polyimides using various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These studies aim to produce materials with high thermal stability and solubility in polar solvents, potentially applicable in high-performance plastics and films. Yang and Lin (1995) discussed the synthesis and properties of such polymers, emphasizing their thermal properties and solubility in polar solvents (Yang & Lin, 1995).
Novel Heterocyclic Compounds
Another area of interest is the development of novel heterocyclic compounds for potential therapeutic applications. Research efforts include synthesizing and evaluating the biological activity of these compounds. For example, Thomas et al. (2016) investigated Schiff's bases and 2-azetidinones derived from pyridine-4-carbohydrazides for their antidepressant and nootropic activities (Thomas et al., 2016).
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various proteins or receptors, it may have diverse effects on cellular function, including altering signal transduction, affecting gene expression, or modulating cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-7-3-4-8-16(14)13-24-12-6-9-17(21(24)26)20(25)23-19-11-5-10-18(22)15(19)2/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXWOEQJXLASNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920625.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)



![N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2920638.png)



![[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2920643.png)

![N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2920647.png)
